![molecular formula C14H12N2O4 B2826515 Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate CAS No. 2244083-82-5](/img/structure/B2826515.png)
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate
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Description
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and chemical synthesis.
Scientific Research Applications
Organic Synthesis Enhancements
One notable application is in the realm of organic synthesis, where this compound plays a crucial role in facilitating novel chemical reactions. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, its derivative, ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, demonstrates the ability to rearrange with sodium ethoxide, showcasing its versatility in creating complex heterocyclic compounds (Desideri, Manna, & Stein, 1981).
Material Science Applications
In the field of material science, derivatives of ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate contribute to the development of novel materials. Notably, they are used in the synthesis of fluorescent pH sensors that exhibit reversible emission changes upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013). This demonstrates the compound's potential in creating responsive materials for environmental monitoring and chemical sensing.
Medicinal Chemistry Insights
In medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. A study on thieno[2,3-b]pyridine derivatives highlighted their cytotoxicity towards sensitive and multidrug-resistant leukemia cells, with certain compounds exhibiting significant growth inhibitory activity (Al-Trawneh et al., 2021). This underlines the compound's potential as a scaffold for developing new anticancer agents.
properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-7-4-8-15-13(12)10-5-3-6-11(9-10)16(18)19/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVACFFPSBNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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